molecular formula C28H19N3O4S B6572204 ethyl 4-{[(1E)-2-cyano-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate CAS No. 1021263-34-2

ethyl 4-{[(1E)-2-cyano-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate

Cat. No.: B6572204
CAS No.: 1021263-34-2
M. Wt: 493.5 g/mol
InChI Key: KZEDHIQZKPYEMU-XDJHFCHBSA-N
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Description

Ethyl 4-{[(1E)-2-cyano-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C28H19N3O4S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.10962727 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that F3220-0712 may interact with a variety of cellular targets.

Mode of Action

For instance, the aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This suggests that F3220-0712 may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole, a component of f3220-0712, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that F3220-0712 may have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that F3220-0712 may have similar effects at the molecular and cellular levels.

Action Environment

The solubility properties of thiazole, a component of f3220-0712, suggest that factors such as ph and the presence of organic solvents could potentially influence its action .

Biological Activity

Ethyl 4-{[(1E)-2-cyano-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chromene backbone with a thiazole moiety and a cyano group, which are known to enhance biological activity. The molecular formula is C24H17N3O4SC_{24}H_{17}N_{3}O_{4}S . Its structure includes several functional groups that contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing thiazole and chromene rings have shown significant activity against various pathogens. A study indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against multiple bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Target Organism
Ethyl 4-{...}6.25K. pneumoniae
Similar derivative8.0E. coli
Thiazole derivative9.0F. oxysporum

Antifungal Activity

The compound's antifungal properties are also noteworthy. Compounds with a β-keto-enol structure and heterocyclic rings have been shown to possess antifungal activity exceeding that of standard treatments . In vitro tests demonstrated that certain derivatives inhibited fungal growth by over 80% at concentrations around 50 µg/mL.

The biological activity of ethyl 4-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to ethyl 4-{...} have been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and is a target in treating neurological disorders .
  • Cell Membrane Disruption : Antimicrobial agents often act by disrupting the integrity of microbial cell membranes, leading to cell lysis and death.
  • Biofilm Inhibition : Recent investigations into related compounds have shown promising antibiofilm activity, suggesting that ethyl 4-{...} may prevent the formation of biofilms in pathogenic bacteria .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of ethyl 4-{...} against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 12 µg/mL, suggesting its potential as an alternative treatment for resistant strains.

Case Study 2: Antifungal Activity Assessment

In another study focusing on antifungal activity, ethyl 4-{...} was tested against Candida albicans. Results showed an EC50 value of approximately 25 µg/mL, indicating strong antifungal properties compared to conventional antifungals .

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O4S/c1-2-34-27(32)18-7-10-20(11-8-18)30-15-19(14-29)26-31-24(16-36-26)23-13-22-21-6-4-3-5-17(21)9-12-25(22)35-28(23)33/h3-13,15-16,30H,2H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDHIQZKPYEMU-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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